molecular formula C14H7O7S- B1230105 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Cat. No. B1230105
M. Wt: 319.27 g/mol
InChI Key: JKYKXTRKURYNGW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is an organosulfonate oxoanion that is the conjugate base of 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, obtained by deprotonation of the sulfo group. It is a conjugate base of a 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate has been determined through single-crystal X-ray diffraction. This study highlights the molecular mechanics calculations and the effects of sulfonate substitution on the chemical and physical properties of anthraquinone sulfonate derivatives (Gamag, Peake, & Simpson, 1993).

Redox Chemistry and Electrochemistry

Several studies have explored the redox behavior and electrochemical properties of derivatives of 9,10-dihydroanthracene-2-sulfonate. These include its applications in dyeing properties and as mediators for indirect cathodic reduction of dyes (Bechtold, Fitz-Binder, & Turcanu, 2010), as well as its pH-dependent redox behavior (Turcanu & Bechtold, 2011).

Synthesis and Characterization for Drug Applications

The synthesis and characterization of derivatives have been explored, particularly for their potential in drug development. This includes studies on the interaction with specific receptors and the development of potent antagonists for therapeutic applications (Baqi et al., 2011).

Use in Flow Batteries

An electroactive organic molecule, closely related to 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, has been proposed as a redox-active material in flow batteries. This highlights its potential in energy storage and conversion technologies (Zhang, Li, & Chu, 2016).

Biotransformation in Enzymatic Processes

Research has also been conducted on the biotransformation of anthraquinonic dyes, which involves derivatives of 9,10-dihydroanthracene-2-sulfonate. This study provides insights into the enzymatic processes and their potential applications in reducing dye toxicity (Pereira et al., 2009).

properties

IUPAC Name

3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O7S/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18/h1-5,17-18H,(H,19,20,21)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYKXTRKURYNGW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7O7S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892319
Record name Alizarin S ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

CAS RN

47200-01-1
Record name Alizarin S ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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